molecular formula C20H13F2N3O3 B14097601 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14097601
M. Wt: 381.3 g/mol
InChI Key: FNHNRVSRWJKYTC-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative featuring two key substituents: a 1,3-benzodioxol-5-yl group at position 2 and a 2,4-difluorobenzyl group at position 5. The benzodioxol moiety is known to enhance metabolic stability by resisting oxidative degradation, while the difluorobenzyl substituent may improve lipophilicity and target binding affinity .

Properties

Molecular Formula

C20H13F2N3O3

Molecular Weight

381.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H13F2N3O3/c21-14-3-1-13(15(22)8-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-9H,10-11H2

InChI Key

FNHNRVSRWJKYTC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F

Origin of Product

United States

Biological Activity

2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound with significant potential in pharmacological research. Its molecular formula is C20H13F2N3O3, and it has a molecular weight of 381.3 g/mol. This compound has garnered attention due to its unique structural features and potential biological activities.

PropertyValue
Molecular FormulaC20H13F2N3O3
Molecular Weight381.3 g/mol
IUPAC Name2-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
InChI KeyFNHNRVSRWJKYTC-UHFFFAOYSA-N

Research indicates that this compound exhibits multiple biological activities. The compound's mechanism may involve the modulation of various cellular pathways, particularly those related to apoptosis and cell proliferation.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vitro assays showed that it significantly affected the viability of several cancer cell lines, leading to increased rates of programmed cell death. The induction of apoptosis was evidenced by:

  • Chromatin condensation
  • Externalization of phosphatidylserine
  • Activation of caspases (caspase-9 and caspase-3)

These findings suggest that the compound may serve as a lead in developing novel anticancer therapies.

Cytotoxicity and Selectivity

The cytotoxic profile of this compound appears favorable compared to existing chemotherapeutics. In various studies, it exhibited a lower cytotoxicity against non-cancerous cells while maintaining potent activity against cancerous cells. This selectivity is crucial for minimizing side effects during treatment.

Study 1: In Vivo Efficacy

In an animal model using nude mice bearing human cancer xenografts, the administration of this compound resulted in a significant delay in tumor growth without causing substantial weight loss in the subjects. The study highlighted its potential as an effective anticancer agent with a manageable safety profile.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration, the compound achieved high bioavailability and optimal plasma concentrations. The half-life and clearance rates were favorable for sustained therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Average Mass Substituents Key Features
Target Compound C₂₀H₁₄F₂N₃O₃ 394.35 2-(1,3-Benzodioxol-5-yl), 5-(2,4-difluorobenzyl) High lipophilicity; potential metabolic stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₀H₁₅F₂N₃O₂ 367.355 2-(4-fluorophenyl), 5-(2-fluorobenzyl), 3-(hydroxymethyl) Improved solubility due to hydroxymethyl; lower mass
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one [2] C₁₃H₁₁N₃O₃ 273.25 Dihydro core Enhanced pharmacokinetics but fails as a prodrug
NAV2729 (ARF inhibitor) C₂₁H₁₅ClN₄O₃ 406.82 3-(4-chlorophenyl), 5-(4-nitrophenyl), 2-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrimidine core; distinct substituents for ARF6 inhibition

Key Observations :

  • The 1,3-benzodioxol-5-yl group replaces simpler aryl substituents (e.g., 4-fluorophenyl in ), likely reducing metabolic clearance via cytochrome P450 enzymes .

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